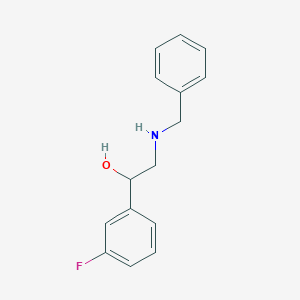
1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research. PIPER is a sulfonamide derivative that has been found to have potential therapeutic applications due to its ability to inhibit certain enzymes and proteins within the body.
Mécanisme D'action
The mechanism of action of 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide involves its ability to bind to and inhibit the activity of certain enzymes and proteins within the body. Specifically, this compound has been found to bind to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of certain enzymes and proteins within the body. Inhibition of carbonic anhydrase IX can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. Inhibition of histone deacetylases can lead to changes in gene expression, which can have therapeutic implications for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying their function and role in disease. However, one limitation is that this compound may have off-target effects, meaning it could inhibit the activity of other enzymes or proteins that are not the intended target.
Orientations Futures
For research on 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide include further investigation of its therapeutic potential in the treatment of cancer and other diseases. Additionally, research could focus on developing more selective inhibitors of carbonic anhydrase IX and other enzymes and proteins targeted by this compound, in order to minimize off-target effects. Finally, research could explore the use of this compound in combination with other therapies, such as chemotherapy or radiation, to enhance their efficacy.
Méthodes De Synthèse
The synthesis method for 1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide involves the reaction of 3-piperidinone with 3-aminopyridine in the presence of acetic anhydride, followed by the addition of sulfamic acid. This reaction yields this compound as a white crystalline solid with a molecular weight of 338.4 g/mol.
Applications De Recherche Scientifique
1-(2-Pyridin-3-ylacetyl)piperidine-3-sulfonamide has been found to have potential therapeutic applications in the treatment of various diseases and conditions. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase IX, which is overexpressed in many solid tumors. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases.
Propriétés
IUPAC Name |
1-(2-pyridin-3-ylacetyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c13-19(17,18)11-4-2-6-15(9-11)12(16)7-10-3-1-5-14-8-10/h1,3,5,8,11H,2,4,6-7,9H2,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONWWWKMZMRIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)
![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)

![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)

![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)